3-(4-Methoxy-3-methylphenyl)pyrrolidine
Description
Nomenclature and Structural Context within Substituted Pyrrolidine (B122466) Chemistry
Systematically named, 3-(4-Methoxy-3-methylphenyl)pyrrolidine indicates a pyrrolidine ring substituted at the third position with a 4-methoxy-3-methylphenyl group. This structure is part of the larger family of aryl-substituted pyrrolidines. The pyrrolidine ring itself is a saturated heterocycle, which allows for a three-dimensional arrangement of its substituents, a feature that is often crucial for biological activity.
Physicochemical Properties of Related Pyrrolidine Compounds
| Property | Value (for 3-(4-methoxyphenyl)pyrrolidine) |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)pyrrolidine |
| CAS Number | 91246-26-3 |
Historical Overview of Research on Pyrrolidine Scaffolds and Related Aryl-Substituted Analogs
The pyrrolidine scaffold has a long and rich history in chemistry and pharmacology. It is a core component of many natural products, including alkaloids like nicotine (B1678760) and hygrine, which have been known for centuries for their physiological effects. epo.org The recognition of the pyrrolidine ring as a "privileged scaffold" in medicinal chemistry has led to extensive research into its synthesis and functionalization. ontosight.ai
Early research in the 20th century focused on the isolation and structural elucidation of naturally occurring pyrrolidine-containing compounds. This was followed by the development of synthetic methods to access these and other novel pyrrolidine derivatives. The advent of modern analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, greatly accelerated this field of research.
In recent decades, there has been a surge of interest in aryl-substituted pyrrolidines due to their diverse biological activities. These compounds have been investigated for their potential as central nervous system agents, antiviral drugs, and anticancer therapies. regulations.gov The ability to readily modify the aryl substituent allows for the fine-tuning of a compound's pharmacological profile.
Academic Significance and Current Research Trajectories for Aryl-Substituted Pyrrolidines
The academic significance of aryl-substituted pyrrolidines lies in their versatility as building blocks for the synthesis of complex molecules and their potential as therapeutic agents. ontosight.ai The non-planar nature of the pyrrolidine ring provides access to a greater region of chemical space compared to flat, aromatic systems, which is advantageous for drug design. nih.gov
Current research is focused on several key areas:
Asymmetric Synthesis: The development of stereoselective methods to synthesize enantiomerically pure aryl-substituted pyrrolidines is a major focus. The chirality of the pyrrolidine ring is often critical for biological activity, with different enantiomers exhibiting distinct pharmacological effects.
Novel Biological Targets: Researchers are exploring the activity of aryl-substituted pyrrolidines against a wide range of new and challenging biological targets. This includes enzymes, receptors, and ion channels implicated in various diseases.
Structure-Activity Relationship (SAR) Studies: A significant amount of research is dedicated to understanding the relationship between the chemical structure of aryl-substituted pyrrolidines and their biological activity. These studies are crucial for the rational design of more potent and selective drug candidates.
The synthesis of new aryl-substituted pyrrolidone derivatives as quorum sensing inhibitors is an example of the ongoing research in this area. google.com While specific research on this compound is not extensively published, its structural motifs are present in compounds investigated in various therapeutic areas. The continued exploration of this class of compounds is likely to yield new discoveries with potential applications in medicine and beyond.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(4-methoxy-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-9-7-10(3-4-12(9)14-2)11-5-6-13-8-11/h3-4,7,11,13H,5-6,8H2,1-2H3 |
InChI Key |
CNYFPILLJKIMJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCNC2)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Methoxy 3 Methylphenyl Pyrrolidine and Its Chemical Analogs
Precursor Synthesis and Functionalization
The efficient synthesis of the target compound relies on the availability of suitably functionalized precursors for both the aromatic (4-methoxy-3-methylphenyl) and the heterocyclic (pyrrolidine) portions of the molecule.
Synthesis of the 4-Methoxy-3-methylphenyl Moiety and its Derivatives
The 4-methoxy-3-methylphenyl group can be prepared from readily available starting materials. The specific functional group required on the phenyl ring depends on the chosen strategy for pyrrolidine (B122466) ring construction or coupling. Key precursors include halogenated derivatives for cross-coupling reactions or aldehydes for condensation and cycloaddition pathways.
One common precursor is 4-methoxy-3-methylbenzaldehyde (B1345598) . A documented synthesis of this compound starts from 2,3-dimethylanisole. The reaction involves an oxidation process using copper(II) sulfate (B86663) pentahydrate and potassium peroxydisulfate (B1198043) in an acetonitrile (B52724)/water mixture, heated to reflux to yield the desired aldehyde. echemi.com
Another critical class of precursors includes aryl halides, such as 4-bromo-1-methoxy-2-methylbenzene . This compound can serve as a substrate in palladium-catalyzed coupling reactions. chemsrc.comnih.govbldpharm.com For Suzuki-type couplings, the corresponding 4-methoxy-3-methylphenylboronic acid is required. This can be synthesized from the Grignard reagent of 2-(1-adamantyl)-4-bromoanisole by reaction with a trialkylborate, followed by hydrolysis. google.com An alternative route involves the reaction of 4-methoxybromobenzene with a borane-dimethylamine complex and magnesium. guidechem.com
Preparation of Pyrrolidine Ring Precursors
The synthesis of the pyrrolidine ring can be achieved from either cyclic or acyclic precursors. nih.govresearchgate.net Acyclic precursors are particularly versatile as they allow for the construction of the ring through cyclization reactions. rsc.org
For intramolecular cyclization strategies, precursors such as N-protected γ-aminoalkenes or γ-haloamines are common. For instance, N-Boc-N-(3-chloropropyl)allylamine and its derivatives are used in lithiation-intramolecular cyclization sequences.
Another important class of acyclic precursors is γ-nitroketones. These can be synthesized through methods like the manganese-promoted oxidative alkylation of nitroalkanes with cyclopropyl (B3062369) alcohols. acs.org These γ-nitroketones are valuable intermediates that can be converted to pyrrolidines via reductive cyclization. acs.orgresearchgate.net The conjugate addition of nitroalkanes to α,β-unsaturated ketones is another established route to γ-nitroketones. organic-chemistry.orgorganic-chemistry.org
For [3+2] cycloaddition reactions, the precursors are typically an aldehyde, an α-amino acid (which combine to form an azomethine ylide in situ), and a dipolarophile (an alkene or alkyne). researchgate.netnih.govnih.gov
Pyrrolidine Ring Construction Strategies
The assembly of the 3-arylpyrrolidine core can be accomplished through several robust synthetic strategies, each offering distinct advantages in terms of stereocontrol and substrate scope.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful method for forming the pyrrolidine ring from a linear precursor that already contains the necessary carbon and nitrogen atoms.
One such approach is the reductive amination of γ-dicarbonyl compounds. For example, a γ-nitroketone, potentially formed via a Henry reaction between 4-methoxy-3-methylbenzaldehyde and a nitroalkane, can undergo reduction of the nitro group to an amine, which then cyclizes with the ketone to form a pyrroline (B1223166), followed by further reduction to the pyrrolidine. acs.org Zinc powder in the presence of an acid is often used for this transformation. acs.org
Copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides provides a pathway to 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov Palladium-catalyzed intramolecular C-H amination has also been developed, utilizing removable directing groups to construct pyrrolidone rings, which can be subsequently reduced. nih.gov
| Precursor Type | Cyclization Method | Key Reagents | Product | Ref |
| γ-Nitroketone | Reductive Cyclization | Zn, Acetic Acid | Pyrroline/Pyrrolidine | acs.org |
| 4-Pentenyl Sulfonamide | Aminooxygenation | Copper(II) salts | 2,5-disubstituted Pyrrolidine | nih.gov |
| Acyclic Amide | Pd-Catalyzed C-H Amination | Pd(OAc)₂, Directing Group | Pyrrolidone | nih.gov |
Intermolecular Coupling Reactions
Intermolecular strategies involve coupling a pre-formed pyrrolidine or pyrroline ring with the aryl moiety. A highly effective method for the direct synthesis of 3-arylpyrrolidines is the palladium-catalyzed hydroarylation of N-alkyl-2-pyrrolines. researchgate.netnih.govchemrxiv.org This reaction couples the pyrroline with an aryl halide, such as 4-bromo-1-methoxy-2-methylbenzene, to directly install the aryl group at the C3 position of the pyrrolidine ring. researchgate.netchemrxiv.orgx-mol.com This process is notable for its broad substrate scope and ability to deliver drug-like molecules in a single step from accessible precursors. nih.gov
The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, with a suitable phosphine (B1218219) ligand. Unlike reactions with N-acyl pyrrolines which tend to yield arylated alkene products (Heck-type reaction), N-alkyl pyrrolines favor the hydroarylation pathway to give the saturated pyrrolidine product. researchgate.net
A selection of conditions and substrates for this transformation is presented below.
| N-Alkyl-2-pyrroline Substituent | Aryl Halide | Catalyst/Ligand | Solvent | Yield (%) | Ref |
| N-Propyl | 4-Bromoanisole | Pd(OAc)₂ / P(o-tol)₃ | Dioxane/H₂O | 85 | researchgate.net |
| N-Propyl | 4-Bromobenzonitrile | Pd(OAc)₂ / P(o-tol)₃ | Dioxane/H₂O | 81 | researchgate.net |
| N-Benzyl | 3-Bromo-N,N-dimethylaniline | Pd(OAc)₂ / P(o-tol)₃ | Dioxane/H₂O | 75 | researchgate.net |
| N-Propyl | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / P(o-tol)₃ | Dioxane/H₂O | 73 | researchgate.net |
1,3-Dipolar Cycloaddition Routes to Pyrrolidine Cores
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful and versatile methods for constructing polysubstituted pyrrolidines. osaka-u.ac.jp This reaction can form up to four new stereocenters in a single, often highly stereoselective, step. acs.orgnih.govrsc.org
To synthesize 3-(4-methoxy-3-methylphenyl)pyrrolidine, this strategy would typically involve the reaction of an azomethine ylide with a styrene (B11656) derivative, such as 1-methoxy-4-vinyl-2-methylbenzene, serving as the dipolarophile. The azomethine ylide itself is commonly generated in situ from the condensation of an α-amino acid (like sarcosine (B1681465) or glycine) with an aldehyde. nih.govnih.gov
The regio- and stereoselectivity of the cycloaddition can be controlled by the choice of substrates, catalyst, and reaction conditions. acs.org A variety of metal catalysts, particularly those based on silver, copper, and lithium, have been shown to effectively promote asymmetric versions of this reaction. nih.gov
| Catalyst System | Amino Acid | Aldehyde | Dipolarophile | Diastereomeric Ratio | Ref |
| Ag₂CO₃ | Glycine α-imino ester | N-tert-butanesulfinyl imine | 1-Azadiene | >20:1 | acs.org |
| Cu(I) / (R)-Fesulphos | Iminoester | N/A | Alkylidene Oxindole | >99:1 | nih.gov |
| None (Thermal) | Sarcosine | Isatin | Maleimide | >20:1 | nih.gov |
| TiO₂ Nanoparticles | Benzylamine | Isatin | Pyridyl enone | >20:1 | mdpi.com |
This approach offers a convergent and flexible route to a wide array of 3-arylpyrrolidine analogs by simply varying the three components: the aldehyde, the amino acid, and the aryl-containing dipolarophile.
Introduction and Derivatization of the Aryl Substituent
The introduction of the 4-methoxy-3-methylphenyl group at the C-3 position of the pyrrolidine ring can be achieved through various modern cross-coupling methodologies. A prominent strategy is the palladium-catalyzed hydroarylation of a 3-pyrroline (B95000) precursor with an appropriate aryl halide, such as 4-bromo-1-methoxy-2-methylbenzene. This approach directly forms the C-C bond between the pyrrolidine and phenyl rings. nih.gov
Alternatively, Suzuki-Miyaura cross-coupling reactions provide a versatile route. This would involve the reaction of a 3-halopyrrolidine or a pyrrolidine-3-boronic ester with the corresponding aryl boronic acid or aryl halide. nih.govnih.gov These palladium-catalyzed reactions are known for their high efficiency and broad functional group tolerance, making them suitable for complex molecule synthesis.
The nitrogen atom of the pyrrolidine ring is a key site for derivatization, influencing the molecule's physicochemical properties and biological activity. nih.gov Functionalization is typically performed on the secondary amine of the pyrrolidine ring. Common modifications include N-alkylation, N-acylation, and N-arylation. For instance, reductive amination with aldehydes or ketones can introduce a variety of alkyl substituents. Acylation with acid chlorides or anhydrides yields the corresponding amides. The nucleophilicity of the pyrrolidine nitrogen makes it a prime position for introducing diverse substituents to explore structure-activity relationships (SAR). nih.gov In many synthetic sequences, the nitrogen is protected with a group like tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn), which can be removed at a later stage to allow for diversification.
The methoxy (B1213986) and methyl groups on the phenyl ring are not merely passive substituents; they can be chemically modified to create analogs. The methoxy group, while generally stable, can undergo O-demethylation to yield a phenol (B47542) using reagents like boron tribromide (BBr₃). This transformation can be significant as the resulting hydroxyl group can act as a hydrogen bond donor, potentially altering interactions with biological targets. wikipedia.org
The methyl group can also be a site for modification. While chemically robust, advanced strategies in medicinal chemistry sometimes involve replacing a methyl group with other small substituents to fine-tune steric interactions or metabolic stability. mdpi.com For example, oxidation of the methyl group to a hydroxymethyl or carboxylic acid function, although challenging, would provide analogs with significantly different polarity and functionality. The introduction of methoxy and methyl groups can influence the molecule's lipophilicity, metabolic stability, and binding orientation within a protein pocket. nih.gov
Stereoselective Synthesis and Access to Enantiopure Forms
Many bioactive molecules are chiral, and their biological activity is often dependent on a specific enantiomer. Therefore, stereoselective synthesis is crucial for accessing enantiopure 3-arylpyrrolidines. Asymmetric catalysis offers a powerful means to achieve this. mdpi.com
One major approach is the asymmetric [3+2] cycloaddition reaction, which can construct the pyrrolidine ring with high stereocontrol. Another key strategy is the asymmetric hydroamination of alkenes, catalyzed by chiral transition metal complexes, such as those based on copper. nih.govnih.gov For example, an enantioselective intramolecular hydroamination of an achiral amino-alkene precursor can generate a chiral pyrrolidine with high enantiomeric excess. nih.gov Organocatalysis, using small chiral organic molecules like proline derivatives or cinchona alkaloids, has also emerged as a powerful tool for the asymmetric synthesis of highly substituted pyrrolidines. rsc.org These catalysts can activate substrates to react in a highly stereocontrolled manner, leading to products with excellent enantioselectivity.
Table 2: Illustrative Asymmetric Catalytic Methods for Pyrrolidine Synthesis
| Reaction Type | Catalyst System | Product Type | Typical Enantioselectivity (ee) |
| Intramolecular Hydroamination | Copper complex with a chiral ligand (e.g., DTBM-SEGPHOS) | α-Arylpyrrolidines | >90% |
| [3+2] Cycloaddition | Silver or Copper catalyst with chiral phosphine ligands | Polysubstituted Pyrrolidines | 80-99% |
| Cascade Reaction | Cinchonidine-derived amino-squaramide | Quaternary center 3-pyrrolidines | >95% |
| Aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) | 3,3-Disubstituted Pyrrolidines | 90-98% |
This table provides representative examples of asymmetric methods applicable to the synthesis of chiral pyrrolidine derivatives, based on literature for analogous structures. nih.govrsc.orgwhiterose.ac.uk
Chiral Pool Approaches for Stereocontrol
The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. mdpi.com Common chiral pool sources for pyrrolidine synthesis include amino acids, carbohydrates, and terpenes. nih.govmdpi.comresearchgate.net For the synthesis of 3-substituted pyrrolidines, amino acids such as proline and hydroxyproline (B1673980) are particularly valuable precursors as they already contain the pyrrolidine ring with established stereocenters. mdpi.comrsc.org
For instance, L- or D-pyroglutamic acid, derived from glutamic acid, can serve as a versatile starting material. The synthesis can be designed to introduce the aryl group at the C3 position through various transformations of the existing functional groups. While a direct synthesis of this compound from a chiral pool starting material is not extensively detailed in readily available literature, the general approach is well-established for analogous compounds.
Another example of a chiral pool approach involves the use of α-amino acids like serine or tryptophan to construct the pyrrolidine ring. mdpi.comresearchgate.net For example, the chirality of tryptophan has been instrumental in creating new stereocenters in indole-containing systems, a principle that can be adapted for the synthesis of other aryl-substituted heterocycles. mdpi.com
Table 1: Examples of Chiral Pool Starting Materials for Pyrrolidine Synthesis
| Chiral Pool Source | Common Transformations | Target Pyrrolidine Analogs |
| L-Proline | Functionalization at C3 and C4 | 3,4-disubstituted pyrrolidines |
| trans-4-Hydroxy-L-proline | Epoxide formation and ring-opening | 3-amino-4-hydroxypyrrolidines rsc.org |
| L-Pyroglutamic acid | Ring opening and re-cyclization | 2,5-disubstituted pyrrolidines nih.gov |
| D-Alanine | Reduction and cyclization | trans-2,5-dimethylpyrrolidine nih.gov |
| (R)-Phenylglycinol | Diastereoselective additions | trans-2,5-bis(aryl)pyrrolidines nih.gov |
This table presents examples of chiral pool starting materials and the types of pyrrolidine analogs they can be used to synthesize, illustrating the general applicability of the approach.
Enzymatic and Kinetic Resolution Techniques
Enzymatic and kinetic resolution techniques are powerful methods for separating enantiomers from a racemic mixture, providing access to enantiomerically pure compounds. whiterose.ac.uk These methods rely on the differential rate of reaction of the two enantiomers with a chiral catalyst or a biocatalyst, such as an enzyme. whiterose.ac.uk
Enzymatic Kinetic Resolution (EKR) often employs lipases to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester. nih.gov This approach has been successfully applied to the resolution of 3-hydroxypyrrolidines and their derivatives. whiterose.ac.uk For example, the chemoenzymatic synthesis of analogs like (3R,4S)- and (3S,4R)-3-methoxy-4-methylaminopyrrolidine has been reported, where a key step involves the lipase-mediated resolution of a racemic cis-azido acetate (B1210297) precursor. researchgate.net Lipases from Pseudomonas cepacia have shown high enantioselectivity in such resolutions. researchgate.net
Dynamic Kinetic Resolution (DKR) is an advancement over traditional kinetic resolution that allows for the conversion of the undesired enantiomer into the desired one in situ, theoretically enabling a 100% yield of the desired enantiomer. This is often achieved by combining an enzymatic resolution with a racemizing catalyst.
Table 2: Examples of Lipases Used in the Kinetic Resolution of Pyrrolidine Derivatives
| Lipase Source | Substrate Type | Transformation | Enantioselectivity (ee) |
| Pseudomonas cepacia (PS-C) | cis-3-azido-4-acetoxypyrrolidine | Transesterification | >99% for (3S,4S)-alcohol researchgate.net |
| Candida antarctica Lipase B (CAL-B) | 3-hydroxypyrrolidine derivatives | Acetylation | High |
| Pseudomonas fluorescens lipase | 3-hydroxypyrrolidine | Acetylation | Excellent for (R)-acetate whiterose.ac.uk |
This table provides examples of lipases and their application in the kinetic resolution of pyrrolidine precursors, highlighting the high enantioselectivities that can be achieved.
Diastereoselective Synthetic Pathways
Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one within the molecule (substrate control) or from a chiral reagent or catalyst (reagent/catalyst control). researchgate.net
A prominent and highly versatile method for the diastereoselective synthesis of polysubstituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. acs.orgua.es This reaction can generate multiple stereocenters in a single step with a high degree of stereocontrol. acs.org The stereochemical outcome can often be predicted and controlled by the geometry of the azomethine ylide and the dipolarophile, as well as the reaction conditions. The use of a chiral auxiliary on the nitrogen of the azomethine ylide or on the dipolarophile can induce high diastereoselectivity. wikipedia.org For instance, the reaction of an azomethine ylide with an electron-deficient alkene, such as an α,β-unsaturated ketone or ester, can lead to the formation of highly functionalized pyrrolidines. nih.gov
For the synthesis of 3-arylpyrrolidines, a relevant dipolarophile would be a styrene derivative. The reaction with an azomethine ylide generated from an amino acid would then construct the pyrrolidine ring with the aryl group at the desired position. The diastereoselectivity of such cycloadditions can be influenced by the substituents on both the azomethine ylide and the dipolarophile. acs.org
Another diastereoselective approach involves the conjugate addition of a chiral amine to an α,β-unsaturated ester, followed by cyclization. The use of a chiral auxiliary on the amine can direct the stereochemical course of the addition, leading to a diastereomerically enriched product that can be subsequently cyclized to the desired pyrrolidine.
Table 3: Examples of Diastereoselective Cycloaddition Reactions for Pyrrolidine Synthesis
| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) |
| Isatin and Sarcosine | Arylmethylidene cyclohexanones | None | Regio- and diastereoselective nih.gov |
| N-tert-Butanesulfinylazadienes | Imino esters | Ag2CO3 | Good to excellent acs.org |
| Isatin and N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile | None | Dependent on aryl substituent acs.org |
This table showcases examples of diastereoselective 1,3-dipolar cycloaddition reactions, illustrating the formation of substituted pyrrolidines with controlled stereochemistry.
Chemical Reactivity and Transformation Studies
Reactions at the Pyrrolidine (B122466) Nitrogen Atom (e.g., Alkylation, Acylation, Sulfonylation)
The nitrogen atom of the pyrrolidine ring in 3-(4-Methoxy-3-methylphenyl)pyrrolidine exhibits typical secondary amine reactivity, readily undergoing nucleophilic substitution reactions.
Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base to neutralize the resulting hydrohalic acid. This reaction introduces an alkyl group onto the nitrogen, forming a tertiary amine. The choice of base and solvent is crucial to control the extent of alkylation and prevent the formation of quaternary ammonium (B1175870) salts.
Acylation: Acylation of the pyrrolidine nitrogen is readily achieved using acylating agents like acyl chlorides or acid anhydrides. This reaction, often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, leads to the formation of the corresponding N-acylpyrrolidine (an amide). This transformation is useful for introducing a variety of functional groups and for protecting the nitrogen atom during subsequent reactions.
Sulfonylation: The nitrogen atom can also be sulfonylated with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction yields an N-sulfonylpyrrolidine (a sulfonamide), a functional group that is generally stable to a wide range of reaction conditions and can also serve as a protecting group.
Table 1: Representative Reactions at the Pyrrolidine Nitrogen
| Reaction Type | Reagent | Product |
|---|---|---|
| Alkylation | Methyl iodide (CH₃I), K₂CO₃ | 1-Methyl-3-(4-methoxy-3-methylphenyl)pyrrolidine |
| Acylation | Acetyl chloride (CH₃COCl), Et₃N | 1-Acetyl-3-(4-methoxy-3-methylphenyl)pyrrolidine |
| Sulfonylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 1-(Tosyl)-3-(4-methoxy-3-methylphenyl)pyrrolidine |
Reactions at the Pyrrolidine Ring Carbons (e.g., Hydrogenation, Oxidation, Halogenation)
The saturated carbon atoms of the pyrrolidine ring are generally less reactive than the nitrogen atom or the aromatic ring. However, under specific conditions, they can undergo transformations.
Hydrogenation: The pyrrolidine ring is a saturated heterocycle and is therefore resistant to catalytic hydrogenation under conditions that would typically reduce unsaturated bonds. Hydrogenation of the aromatic ring would require harsh conditions, which could also lead to the opening of the pyrrolidine ring.
Oxidation: Oxidation of the pyrrolidine ring can be achieved, often leading to the formation of lactams (cyclic amides). This transformation typically requires protection of the nitrogen atom, for example, as an N-acyl derivative. Oxidizing agents such as ruthenium tetroxide (RuO₄) or potassium permanganate (B83412) (KMnO₄) can effect the oxidation of the carbon atom alpha to the nitrogen, yielding the corresponding 5-oxopyrrolidine derivative.
Halogenation: Direct halogenation of the pyrrolidine ring's C-H bonds is challenging and often lacks selectivity. However, alpha-halogenation of N-acyl pyrrolidines can be achieved under specific conditions. For instance, N-acyl-3-arylpyrrolidines can undergo radical-based halogenation at the carbon atoms alpha to the nitrogen using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Table 2: Representative Reactions at the Pyrrolidine Ring Carbons
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation (of N-acetyl derivative) | RuO₂, NaIO₄ | 1-Acetyl-5-oxo-3-(4-methoxy-3-methylphenyl)pyrrolidine |
| Halogenation (of N-acetyl derivative) | N-Bromosuccinimide (NBS), AIBN | 1-Acetyl-2-bromo-3-(4-methoxy-3-methylphenyl)pyrrolidine |
Reactivity of the 4-Methoxy-3-methylphenyl Moiety (e.g., Electrophilic Aromatic Substitution)
The 4-methoxy-3-methylphenyl group is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS) reactions. The methoxy (B1213986) group at position 4 is a strong activating, ortho-, para-directing group, while the methyl group at position 3 is a weaker activating, ortho-, para-directing group. The combined effect of these two substituents, along with the steric hindrance from the pyrrolidine ring at position 1, dictates the regioselectivity of these reactions.
The positions ortho to the strongly activating methoxy group (positions 3 and 5) and para to it (position 1, which is substituted) are activated. The methyl group at position 3 further activates its ortho positions (2 and 4) and para position (6). The most activated positions for electrophilic attack are therefore positions 2, 5, and 6. Steric hindrance from the bulky pyrrolidinyl group at position 1 will likely disfavor substitution at position 2. Therefore, electrophilic substitution is most likely to occur at positions 5 and 6.
Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is expected to be introduced primarily at the less sterically hindered positions on the aromatic ring that are activated by both the methoxy and methyl groups.
Halogenation: Halogenation, such as bromination or chlorination, can be carried out using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The regiochemical outcome will be similar to that of nitration.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also feasible on this electron-rich ring. These reactions introduce alkyl or acyl groups, respectively, onto the aromatic ring, typically at the most activated and sterically accessible positions.
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction Type | Reagent | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-(5-Nitro-4-methoxy-3-methylphenyl)pyrrolidine and/or 3-(6-Nitro-4-methoxy-3-methylphenyl)pyrrolidine |
| Bromination | Br₂, FeBr₃ | 3-(5-Bromo-4-methoxy-3-methylphenyl)pyrrolidine and/or 3-(6-Bromo-4-methoxy-3-methylphenyl)pyrrolidine |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(5-Acetyl-4-methoxy-3-methylphenyl)pyrrolidine and/or 3-(6-Acetyl-4-methoxy-3-methylphenyl)pyrrolidine |
Mechanistic Investigations of Key Transformations
While specific mechanistic studies on this compound are not extensively reported, the mechanisms of its key transformations can be inferred from well-established principles in organic chemistry.
N-Alkylation, N-Acylation, and N-Sulfonylation: These reactions proceed via a nucleophilic substitution mechanism. The lone pair of electrons on the pyrrolidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, the carbonyl carbon of the acyl chloride, or the sulfur atom of the sulfonyl chloride. A subsequent deprotonation step, usually facilitated by a base, yields the final product.
Oxidation of the Pyrrolidine Ring: The oxidation of N-acylpyrrolidines to lactams is believed to proceed through a radical mechanism when using reagents like RuO₄. The reaction is initiated by the abstraction of a hydrogen atom from the carbon alpha to the nitrogen, followed by further oxidation to the carbonyl group.
Electrophilic Aromatic Substitution: These reactions follow the general mechanism for EAS. An electrophile is generated in situ, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The aromaticity is then restored by the loss of a proton from the carbon atom that was attacked by the electrophile. The regioselectivity is determined by the stability of the intermediate carbocation, which is influenced by the electronic and steric effects of the substituents already present on the ring (the methoxy, methyl, and pyrrolidinyl groups).
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete structural assignment of 3-(4-Methoxy-3-methylphenyl)pyrrolidine could be achieved.
Proton NMR (¹H NMR) Analysis
A ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons, their chemical environments, and their connectivity. The expected spectrum would show distinct signals for the aromatic protons on the substituted phenyl ring, the protons of the pyrrolidine (B122466) ring, the methoxy (B1213986) group protons, and the methyl group protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be analyzed to confirm the substitution pattern of the aromatic ring and the stereochemistry of the pyrrolidine ring.
Carbon NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate the type of carbon (aliphatic, aromatic, attached to a heteroatom). For this compound, distinct signals would be expected for the carbons of the pyrrolidine ring, the aromatic carbons, the methoxy carbon, and the methyl carbon. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to trace the proton network within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is critical for confirming the connection between the pyrrolidine ring and the 4-methoxy-3-methylphenyl group, as well as the positions of the substituents on the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm its molecular formula (C₁₂H₁₇NO). The fragmentation pattern observed in the mass spectrum would offer valuable structural information, showing characteristic fragments resulting from the cleavage of the pyrrolidine ring and the substituted phenyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
N-H stretching of the secondary amine in the pyrrolidine ring.
C-H stretching for the aromatic and aliphatic C-H bonds.
C=C stretching of the aromatic ring.
C-O stretching of the methoxy group.
C-N stretching of the amine.
The precise wavenumbers of these absorptions would help to confirm the presence of these functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the substituted benzene (B151609) ring. The position of the maximum absorbance (λmax) would be influenced by the methoxy and methyl substituents on the phenyl ring.
Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Elucidation
Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled for the unambiguous determination of a molecule's absolute configuration and for elucidating its solid-state conformation and intermolecular interactions.
The process involves growing a high-quality single crystal of the compound of interest, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined with high precision.
For a chiral molecule like this compound, the data from single crystal X-ray diffraction can be used to determine the absolute configuration of its stereocenter, typically by employing anomalous dispersion effects. This is crucial for understanding its biological activity and stereospecific interactions.
While the specific crystallographic data for this compound is not publicly documented, the analysis of a closely related compound, [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol, illustrates the type of detailed structural information that can be obtained. nih.gov In the study of this related molecule, the pyrrolidine ring was found to adopt a half-chair conformation, and the dihedral angle between the phenyl and pyrrolidine rings was determined to be 70.6 (1)°. nih.gov The crystal structure was stabilized by intermolecular hydrogen bonds. nih.gov
A representative table of crystallographic data that would be generated for this compound is presented below, based on the data for the aforementioned related compound.
Table 1: Representative Crystal Data and Structure Refinement Parameters
| Parameter | Value |
|---|---|
| Empirical formula | C₁₃H₁₈N₂O₄ |
| Formula weight | 266.29 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 11.6827 (10) Åb = 11.1912 (11) Åc = 11.1789 (11) Åβ = 109.118 (2)° |
| Volume | 1381.0 (2) ų |
| Z | 4 |
| Density (calculated) | 1.280 Mg/m³ |
| Absorption coefficient | 0.10 mm⁻¹ |
| F(000) | 568 |
| Crystal size | 0.22 × 0.20 × 0.20 mm |
| Theta range for data collection | 2.3 to 28.3° |
| Reflections collected | 12464 |
| Independent reflections | 3407 [R(int) = 0.031] |
| Completeness to theta = 28.3° | 99.7 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3407 / 0 / 172 |
| Goodness-of-fit on F² | 1.01 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.162 |
Note: The data presented in this table is for the related compound [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol and serves as an example of the crystallographic information obtained from a single crystal X-ray diffraction analysis. nih.gov
Chiroptical Methods for Enantiomeric Excess Determination
The enantiomeric excess (ee) is a critical parameter for chiral compounds, indicating the degree to which one enantiomer is present in excess of the other in a mixture. Chiroptical methods are essential for determining this value.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most common and reliable techniques for determining the enantiomeric excess of chiral compounds. This method involves the separation of the enantiomers on a column containing a chiral selector. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
For this compound, a suitable chiral HPLC method would need to be developed. This would involve screening various chiral columns (e.g., those based on cellulose (B213188) or amylose (B160209) derivatives) and mobile phase compositions to achieve baseline separation of the two enantiomers. The relative peak areas of the two enantiomers in the chromatogram are then used to calculate the enantiomeric excess.
Other chiroptical techniques that could be employed include:
Optical Rotation: This classical method measures the rotation of plane-polarized light by a solution of the chiral compound. The magnitude and direction of the rotation are dependent on the concentration of the sample and the specific rotation of the enantiomers. While useful for confirming the presence of a chiral substance, it is less accurate for precise ee determination compared to chiral HPLC.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum can be used to characterize the stereochemistry of the molecule and, in some cases, can be adapted for the quantitative determination of enantiomeric excess.
The development of a robust analytical method for determining the enantiomeric excess is a fundamental step in the characterization of this compound, particularly in contexts where stereoisomeric purity is important.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational and Theoretical Chemistry
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic properties of a molecule. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used to model the structural parameters and electronic distribution of similar heterocyclic compounds. nih.gov
Optimized Molecular Geometry: The geometry of 3-(4-Methoxy-3-methylphenyl)pyrrolidine would be optimized to find its lowest energy structure. The pyrrolidine (B122466) ring is expected to adopt a non-planar, puckered conformation. The bond lengths and angles are influenced by the electronic nature of the substituents on the phenyl ring. For instance, the C-N bonds within the pyrrolidine ring and the C-C bond linking the two ring systems are of particular interest. Based on studies of similar structures like 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, specific bond lengths and angles can be predicted. nih.gov
Interactive Table: Predicted Geometrical Parameters for this compound Data is inferred from computational studies on analogous compounds. | Parameter | Atom 1 | Atom 2 | Predicted Value | | :--- | :--- | :--- | :--- | | Bond Length | C(Aryl) | C(Pyrrolidine) | ~1.52 Å | | Bond Length | C(Pyrrolidine) | N(Pyrrolidine) | ~1.47 Å | | Bond Angle | C(Aryl) | C(Pyrrolidine) | C(Pyrrolidine) | ~113° | | Dihedral Angle | C(Aryl)-C(Aryl)-C(Pyrrolidine)-C(Pyrrolidine) | ~60° |
Electronic Properties: The electronic properties, including the distribution of electron density, are significantly influenced by the methoxy (B1213986) (-OCH3) and methyl (-CH3) groups. The methoxy group, being a strong electron-donating group, increases the electron density on the aromatic ring, particularly at the ortho and para positions. The methyl group provides a weaker electron-donating effect.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is expected to be localized primarily on the electron-rich methoxy- and methyl-substituted phenyl ring, indicating this is the likely site for electrophilic attack. The LUMO would be distributed more broadly across the molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are expected around the oxygen atom of the methoxy group and the nitrogen of the pyrrolidine ring, indicating nucleophilic centers. Regions of positive potential (blue) would be found around the pyrrolidine N-H proton, highlighting an electrophilic site. nih.gov
Molecular Modeling and Conformational Analysis
The flexibility of this compound arises from two main sources: the puckering of the five-membered pyrrolidine ring and the rotation around the single bond connecting the phenyl and pyrrolidine rings.
Pyrrolidine Ring Puckering: The pyrrolidine ring is not flat and exists in a dynamic equilibrium between various puckered conformations, most commonly described as "envelope" (where one atom is out of the plane of the other four) and "twist" (where two atoms are displaced on opposite sides of a plane). nih.gov The exact preference and the energy barriers between these conformers are subtle and can be influenced by substituents. For a 3-substituted pyrrolidine, the substituent can occupy either a pseudo-axial or pseudo-equatorial position, with the equatorial position generally being more stable to minimize steric hindrance.
Rotational Barriers: Rotation around the C-C bond linking the aromatic and heterocyclic rings is another key conformational feature. The energy profile of this rotation is influenced by steric interactions between the hydrogen atoms on the pyrrolidine ring and the substituents on the phenyl ring. Computational studies on similar N-aryl systems have shown that the energy barriers to rotation are typically low, but distinct energy minima and maxima exist. mdpi.com For this compound, two primary rotational barriers would be expected: one corresponding to the planar conformation (eclipsed) leading to steric clash, and another for the perpendicular arrangement, which can be influenced by electronic effects. mdpi.com
Interactive Table: Hypothetical Conformational Energy Profile Theoretical values based on typical rotational barriers in related aryl-heterocycles.
| Dihedral Angle (Aryl-C-C-Pyrrolidine) | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| 0° / 180° | Eclipsed (Maxima) | 3.0 - 5.0 |
| ~60° / ~120° | Gauche (Minima) | 0.0 |
Reaction Pathway and Mechanism Prediction via Computational Methods
Computational methods can be used to predict the most likely pathways for chemical reactions. A common reaction for this molecule would be electrophilic aromatic substitution on the activated phenyl ring.
Electrophilic Aromatic Substitution: The methoxy and methyl groups are both activating, ortho-para directing groups. The methoxy group is a much stronger activator. Therefore, electrophilic attack is most likely to occur at the positions ortho or para to the methoxy group. Given the substitution pattern, the primary sites for electrophilic attack would be the carbon atoms at positions 2, 5, and 6 of the phenyl ring.
DFT calculations can be used to model the reaction pathway by locating the transition states and intermediates. mdpi.com The mechanism typically proceeds via the formation of a sigma complex (also known as an arenium ion), which is a high-energy intermediate. The stability of the possible sigma complexes determines the regioselectivity of the reaction. The sigma complex that is most stabilized by the electron-donating groups will correspond to the major product. Computational analysis would likely show that substitution at position 5 (ortho to the methoxy group and meta to the methyl group) is kinetically and thermodynamically favored due to the strong resonance stabilization provided by the adjacent methoxy group.
A hypothetical reaction coordinate diagram for nitration, for example, would show the relative free energies of the reactants, the transition state for the formation of the sigma complex, the sigma complex intermediate, the transition state for deprotonation, and the final product.
In Silico Studies of Molecular Interactions and Binding Modes
In silico molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as an enzyme or receptor, at an atomic level. While specific biological outcomes are outside the scope of this article, the potential molecular interactions of this compound can be analyzed based on its structural features.
The molecule possesses several key features for molecular recognition:
Hydrogen Bond Donor: The secondary amine (N-H) in the pyrrolidine ring can act as a hydrogen bond donor.
Hydrogen Bond Acceptors: The nitrogen atom in the pyrrolidine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.
Aromatic System: The substituted phenyl ring can participate in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding site.
Hydrophobic Regions: The methyl group and the aliphatic carbons of the pyrrolidine ring provide hydrophobic character, which can lead to favorable van der Waals interactions within a nonpolar pocket of a target protein.
A docking simulation into a hypothetical active site would explore various poses of the molecule, scoring them based on the predicted binding affinity. The optimal binding mode would likely involve a combination of the interactions listed above, orienting the molecule to maximize favorable contacts with the surrounding amino acid residues.
Interactive Table: Potential In Vitro Molecular Interactions
| Interaction Type | Molecular Feature Involved | Potential Interacting Partner (Amino Acid Residue) |
|---|---|---|
| Hydrogen Bond (Donor) | Pyrrolidine N-H | Aspartate, Glutamate, Carbonyl backbone |
| Hydrogen Bond (Acceptor) | Pyrrolidine N, Methoxy O | Serine, Threonine, Histidine, Arginine |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with a particular physicochemical property. To build a QSPR model for a class of compounds including this compound, a set of molecular descriptors would first be calculated.
Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure. For aryl-pyrrolidine derivatives, relevant descriptors would fall into several categories: nih.gov
Topological (2D) Descriptors: These describe the atomic connectivity, such as molecular weight, number of rotatable bonds, and various connectivity indices (e.g., Kier & Hall indices).
Electronic Descriptors: These relate to the electronic structure, such as dipole moment, partial charges on atoms, and HOMO/LUMO energies. The presence of the electron-donating methoxy and methyl groups would significantly influence these values.
Steric/Geometrical (3D) Descriptors: These describe the three-dimensional shape of the molecule, such as molecular volume, surface area, and shape indices (e.g., ovality).
Hydrophobic Descriptors: A key descriptor is the logarithm of the octanol-water partition coefficient (logP), which quantifies the molecule's lipophilicity.
Once calculated for a training set of related molecules with known experimental property values, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build an equation that relates a selection of these descriptors to the property of interest. Such a model could then be used to predict the property for new, untested molecules like this compound.
Interactive Table: Relevant Descriptors for QSPR Modeling of Aryl-Pyrrolidines
| Descriptor Class | Example Descriptor | Property Encoded | Potential Correlation |
|---|---|---|---|
| Topological | Wiener Index | Molecular branching and compactness | Solubility, Boiling Point |
| Electronic | Dipole Moment | Molecular polarity | Receptor Binding Affinity |
| Steric | Molar Volume | Molecular size | Permeability |
Advanced Chemical Modifications and Library Design
Design Principles for Novel Pyrrolidine (B122466) Frameworks with Specific Substituent Patterns
The design of novel pyrrolidine frameworks is guided by several key principles aimed at optimizing molecular properties for specific applications, particularly in drug discovery. The pyrrolidine ring is a saturated five-membered nitrogen heterocycle that provides a robust, sp³-hybridized scaffold. researchgate.net This non-planar structure allows for the creation of molecules with well-defined three-dimensional shapes, which is crucial for selective interaction with biological targets like enzymes and receptors. researchgate.net
For the 3-(4-Methoxy-3-methylphenyl)pyrrolidine core, design strategies focus on several areas:
Stereochemistry: The pyrrolidine ring contains chiral centers, and the spatial orientation of the aryl substituent and other groups can significantly influence biological activity. researchgate.net Synthesizing specific stereoisomers is a primary goal to achieve enantioselective interactions with protein targets.
Vectorial Exploration: The pyrrolidine nitrogen (N-1 position) is a key handle for modification. Adding various substituents allows for the exploration of chemical space in different directions away from the core scaffold, potentially engaging with new pockets of a target protein.
Aryl Ring Substitution: The methoxy (B1213986) and methyl groups on the phenyl ring can be modified or supplemented with other substituents to modulate electronic properties, solubility, and metabolic stability.
Scaffold Rigidity: Introducing conformational constraints, such as in bridged or spirocyclic systems, can lock the molecule into a specific, biologically active conformation, potentially increasing potency and reducing off-target effects.
| Design Principle | Application to this compound | Desired Outcome |
|---|---|---|
| Stereochemical Control | Synthesis of specific enantiomers (e.g., (R)- or (S)-3-(4-Methoxy-3-methylphenyl)pyrrolidine). | Enhanced target selectivity and potency. |
| N-1 Substitution | Alkylation, acylation, or sulfonylation of the pyrrolidine nitrogen. | Improved physicochemical properties (solubility, cell permeability) and interaction with target. |
| Bioisosteric Replacement | Replacing the methyl group with Cl or CF₃; replacing the methoxy group with an ethoxy or hydroxyl group. | Modulation of electronic and metabolic properties. |
| Conformational Locking | Incorporation into bridged or spirocyclic systems. | Increased binding affinity and reduced entropic penalty upon binding. |
Combinatorial Approaches to Pyrrolidine Libraries for Chemical Screening
Combinatorial chemistry provides a powerful strategy for rapidly generating large collections, or libraries, of related compounds for high-throughput screening. nih.gov Using this compound as a central scaffold, combinatorial libraries can be efficiently synthesized to explore structure-activity relationships (SAR).
A common method is the "split-pool" synthesis, often performed on a solid support. nih.gov In this approach, a resin-bound pyrrolidine scaffold is divided into portions, each of which is reacted with a different building block (e.g., various acyl chlorides to modify the N-1 position). The portions are then recombined, mixed, and split again for the next diversification step. This process allows for the exponential generation of a large number of distinct compounds. nih.gov
For the this compound scaffold, a library could be designed by varying substituents at the N-1 position and potentially other positions if further functionalization is introduced. For example, a library could be constructed by reacting the core scaffold with a diverse set of carboxylic acids, sulfonyl chlorides, and alkyl halides.
| Scaffold | Building Block Set A (R-COOH) | Building Block Set B (R'-SO₂Cl) | Building Block Set C (R''-Br) |
|---|---|---|---|
| This compound | Acetic Acid | Benzenesulfonyl chloride | Benzyl (B1604629) bromide |
| Benzoic Acid | Thiophene-2-sulfonyl chloride | Ethyl bromoacetate | |
| Cyclohexanecarboxylic acid | 4-Fluorobenzenesulfonyl chloride | Propargyl bromide |
Exploration of Substituent Effects on Chemical Reactivity and Stability
The substituents on both the phenyl and pyrrolidine rings of the core molecule play a critical role in determining its chemical reactivity and stability. Understanding these effects is essential for planning multi-step syntheses and predicting the molecule's behavior.
Phenyl Ring Substituents:
4-Methoxy Group: This group is strongly electron-donating via resonance (+R effect) but moderately electron-withdrawing via induction (-I effect). The resonance effect typically dominates, activating the ring towards electrophilic aromatic substitution and influencing the regioselectivity of such reactions.
3-Methyl Group: This is a weakly electron-donating group through induction and hyperconjugation (+I effect), further activating the aromatic ring.
These electronic properties can influence the molecule's interaction with biological targets, for example, by affecting π-stacking interactions with aromatic residues in a protein binding site. mit.edu
Pyrrolidine Ring Substituents: The nature of the substituent on the pyrrolidine nitrogen significantly impacts the reactivity of the entire molecule. For instance, palladium-catalyzed arylation reactions on related pyrroline (B1223166) systems show different outcomes depending on whether the nitrogen is acylated or alkylated. N-acyl pyrrolines tend to yield alkene products, whereas N-alkyl pyrrolines can lead to hydroarylated pyrrolidine products. nih.govresearchgate.net This highlights the profound influence of the nitrogen substituent on the stability of intermediates and reaction pathways.
| Substituent | Position | Electronic Effect | Potential Impact on Reactivity/Stability |
|---|---|---|---|
| Methoxy | Phenyl C4 | Electron-donating (Resonance) | Activates aryl ring for electrophilic substitution; can be liable to oxidative metabolism. |
| Methyl | Phenyl C3 | Electron-donating (Inductive) | Slightly increases aryl ring activation; provides a potential site for metabolism (benzylic oxidation). |
| N-Alkyl Group | Pyrrolidine N1 | Electron-donating (Inductive) | Increases nucleophilicity of the nitrogen; influences reaction pathways in metal-catalyzed cross-couplings. researchgate.net |
| N-Acyl Group | Pyrrolidine N1 | Electron-withdrawing (Resonance) | Decreases nucleophilicity of the nitrogen; renders α-protons more acidic; provides metabolic stability. |
Synthesis of Bridged and Spiro-Pyrrolidine Systems
To create more structurally complex and conformationally constrained analogues, this compound can serve as a precursor for the synthesis of bridged and spiro-pyrrolidine systems. These rigid architectures are highly sought after in drug discovery as they reduce the entropic penalty of binding to a target, often leading to higher affinity. researchgate.net
Spiro-pyrrolidines: These compounds feature a common carbon atom shared by two rings. A prevalent method for their synthesis is the [3+2] cycloaddition reaction involving an azomethine ylide. researchgate.netmdpi.com An azomethine ylide could be generated from a derivative of this compound, which would then react with a dipolarophile (an alkene or alkyne) to form the spirocyclic system. Multicomponent reactions, where several starting materials combine in a single step, also offer an efficient route to complex spiro-pyrrolidines. ua.es
Bridged-pyrrolidines: These systems contain two rings that share two non-adjacent atoms. Their synthesis is more complex and often involves intramolecular cyclization strategies. For example, by introducing a reactive chain at the N-1 position and another position of the pyrrolidine ring, an intramolecular ring-closing reaction could be triggered to form the bridged structure.
| Target System | General Synthetic Strategy | Key Reagents/Intermediates |
|---|---|---|
| Spiro-pyrrolidine | [3+2] Dipolar Cycloaddition | Azomethine ylide (generated from the pyrrolidine scaffold), electron-deficient alkenes (e.g., N-methylmaleimide). ua.es |
| Spiro-oxindole Pyrrolidine | Multicomponent Reaction | Isatin derivatives, an alpha-amino acid, and the pyrrolidine scaffold. |
| Bridged Pyrrolidine (e.g., Pyrrolizidine) | Intramolecular Cycloaddition | N-alkenyl pyrrolidine derivatives that form an azomethine ylide for internal cyclization. mdpi.com |
Analytical Methodologies for Chemical Process Monitoring and Purity Assessment
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and quantifying the components of a mixture. For a compound like 3-(4-Methoxy-3-methylphenyl)pyrrolidine, techniques such as HPLC, GC, and TLC are routinely employed to monitor the conversion of starting materials, the formation of the product, and the emergence of any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities. A reversed-phase HPLC method is typically the first choice for a molecule of this nature.
In a typical setup, a C18 (octadecylsilyl) column is used as the stationary phase due to its hydrophobic nature, which effectively retains the aromatic pyrrolidine (B122466) derivative. The mobile phase generally consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar starting materials to the less polar product and by-products. Detection is commonly achieved using a UV detector set at a wavelength where the aromatic ring of the compound exhibits strong absorbance, typically between 214 and 280 nm.
The method's precision and accuracy allow for the reliable quantification of the main component and any impurities, making it suitable for final product specification and stability testing. pensoft.net
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be used to assess purity and is particularly effective for detecting volatile organic impurities, such as residual solvents from the synthesis process. ijprajournal.com The compound itself may require derivatization to increase its volatility and thermal stability for optimal GC analysis, for instance, through acetylation of the secondary amine. acs.org
A GC analysis would typically involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (like helium or nitrogen) through a capillary column. The column, often coated with a non-polar or medium-polarity stationary phase (e.g., a phenyl-substituted polysiloxane), separates components based on their boiling points and interactions with the phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For more definitive identification of unknown peaks, GC can be coupled with a Mass Spectrometer (GC-MS). unodc.org
Table 2: Representative GC Method Parameters
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with FID |
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector Temp. | 300 °C |
| Injection Mode | Split (50:1) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for qualitative monitoring of reaction progress and for preliminary purity checks. nih.govnih.gov A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a chamber with a suitable mobile phase (eluent), a mixture of organic solvents of varying polarity.
As the eluent ascends the plate via capillary action, it carries the sample components at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. For this compound, a mobile phase consisting of a mixture like ethyl acetate (B1210297) and hexane (B92381) would be appropriate. After development, the separated spots are visualized, often under UV light (at 254 nm), which reveals UV-active compounds like the target molecule. rsc.org By comparing the spot of the product with those of the starting materials, a chemist can quickly assess the extent of the reaction.
Table 3: Typical TLC System for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 coated aluminum plates |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |
| Visualization | UV lamp at 254 nm and/or staining with potassium permanganate (B83412) |
Spectroscopic Analytical Methods for Quantification and Process Control
Spectroscopic methods provide information about the molecular structure and concentration of a substance by measuring its interaction with electromagnetic radiation. These techniques are vital for both quantitative analysis and for identifying the structure of impurities during process development.
UV-Vis Spectroscopy in Quantitative Analysis
UV-Visible (UV-Vis) spectroscopy is a straightforward and robust method for determining the concentration of the target compound in solution. The technique is based on the principle that molecules with chromophores, such as the methoxy-methylphenyl group in the target compound, absorb light in the UV-visible range. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.
To quantify this compound, a calibration curve is first prepared by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound is expected to be in the UV region, likely around 220-230 nm and a weaker band near 270-280 nm, characteristic of substituted benzene (B151609) rings. scielo.org.zaresearchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for in-process concentration checks and for final product assay.
Table 4: UV-Vis Spectroscopy Parameters for Quantification
| Parameter | Specification |
|---|---|
| Instrument | Dual-beam UV-Vis Spectrophotometer |
| Solvent (Blank) | Methanol or Ethanol |
| Wavelength Scan | 200 - 400 nm to determine λmax |
| Analytical λ | Wavelength of maximum absorbance (λmax) |
| Calibration | 5-point calibration curve with certified reference standard |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Process Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the superior separation capabilities of HPLC with the highly sensitive and specific detection provided by mass spectrometry. ijprajournal.comnih.gov It is the cornerstone of impurity profiling, which involves the detection, identification, and quantification of impurities in pharmaceutical substances and drug products. nih.govchimia.ch
For this compound, an LC-MS method would be employed to generate a detailed profile of all components in the sample. As the eluent from the HPLC column enters the mass spectrometer, the molecules are ionized (e.g., by Electrospray Ionization, ESI) and then separated based on their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight of the parent compound and any impurities, even those present at trace levels.
Further structural information about an impurity can be obtained using tandem mass spectrometry (MS/MS). In this technique, an ion of a specific m/z is isolated and fragmented, and the resulting fragment ions provide a "fingerprint" that helps to elucidate the molecule's structure. This capability is invaluable for identifying unknown by-products, intermediates, or degradation products formed during the synthesis and storage of the compound. chimia.ch
Table 5: Illustrative LC-MS Parameters for Impurity Profiling
| Parameter | Condition |
|---|---|
| LC System | UPLC/HPLC with conditions similar to Table 1 |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 100-1000) |
| MS/MS Mode | Data-Dependent Acquisition (DDA) on peaks exceeding a set threshold |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
Q & A
Basic Question: What are the optimal synthetic routes for 3-(4-Methoxy-3-methylphenyl)pyrrolidine, and how can regioselectivity and yield be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with substituted aryl precursors and pyrrolidine intermediates. A common approach includes:
- Step 1: Coupling of a substituted aryl halide (e.g., 4-methoxy-3-methylphenyl bromide) with a pyrrolidine derivative via Buchwald-Hartwig amination or Ullmann coupling .
- Step 2: Regioselective functionalization using protecting groups (e.g., tert-butyloxycarbonyl, Boc) to direct substitution at the 3-position of the pyrrolidine ring .
- Step 3: Deprotection and purification via column chromatography or recrystallization.
Optimization Tips: - Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for improved regioselectivity .
- Adjust solvent polarity (e.g., DMF for high-temperature reactions, ethanol for greener methods) to enhance yield .
- Monitor reaction progress with TLC or NMR to minimize byproducts .
Basic Question: How can spectroscopic and chromatographic methods confirm the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR: Identify aromatic protons (δ 6.5–7.5 ppm for methoxyphenyl) and pyrrolidine ring protons (δ 1.5–3.5 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₇NO: calculated 191.13, observed 191.12) .
- FTIR: Detect C-O (1250 cm⁻¹) and N-H (3300 cm⁻¹) stretches .
- HPLC: Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>98%) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for pyrrolidine derivatives like this compound?
Methodological Answer:
Contradictions often arise from differences in assay conditions or stereochemical variations. Strategies include:
- Standardized Assays: Replicate studies using uniform protocols (e.g., fixed IC₅₀ measurement methods) .
- Enantiomer Separation: Use chiral HPLC (e.g., Chiralpak IA column) to isolate R/S isomers and test individually .
- Computational Modeling: Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify binding discrepancies .
Advanced Question: What strategies enable enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Auxiliaries: Incorporate (S)-proline derivatives during pyrrolidine ring formation to induce stereocontrol .
- Asymmetric Catalysis: Use Ru-BINAP catalysts for hydrogenation of ketone intermediates to achieve >90% enantiomeric excess .
- Kinetic Resolution: Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
Advanced Question: How can computational methods predict the pharmacological interactions of this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding to target proteins (e.g., dopamine receptors) using AMBER or GROMACS to assess stability .
- QSAR Models: Train models on pyrrolidine derivatives’ logP and IC₅₀ data to predict bioactivity .
- Density Functional Theory (DFT): Calculate electron distribution to identify reactive sites for functionalization .
Advanced Question: How to design structure-activity relationship (SAR) studies for pyrrolidine derivatives in CNS drug discovery?
Methodological Answer:
- Core Modifications: Synthesize analogs with varied substituents (e.g., fluoro, methyl) on the phenyl ring and pyrrolidine nitrogen .
- In Vitro Testing: Screen analogs against neuronal receptors (e.g., σ₁ receptors) using radioligand binding assays .
- Data Correlation: Use multivariate analysis (e.g., PCA) to link structural features (e.g., Hammett σ values) with activity .
Basic Question: What are the best practices for ensuring compound stability during storage and handling?
Methodological Answer:
- Storage: Keep in amber vials under argon at –20°C to prevent oxidation of the pyrrolidine ring .
- Lyophilization: Freeze-dry hydrochloride salts for long-term stability .
- Quality Control: Perform periodic NMR and LC-MS checks to detect degradation (e.g., N-oxide formation) .
Advanced Question: What role does this compound play in proteomics research?
Methodological Answer:
- Protein Interaction Studies: Use as a competitive inhibitor in SPR assays to map binding sites on enzymes like monoamine oxidases .
- Isotope Labeling: Synthesize ¹³C-labeled analogs for tracking metabolic pathways via LC-MS/MS .
- Crosslinking Probes: Functionalize with photoactivatable groups (e.g., diazirine) to capture transient protein interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
